molecular formula C6H7ClN2O B14844720 6-(Aminomethyl)-4-chloropyridin-2-OL

6-(Aminomethyl)-4-chloropyridin-2-OL

Cat. No.: B14844720
M. Wt: 158.58 g/mol
InChI Key: GWBJVOMHKKIODH-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-chloropyridin-2-OL is a chemical compound that belongs to the class of aminomethylated pyridines. This compound is characterized by the presence of an aminomethyl group (-CH2NH2) attached to the 6th position of a pyridine ring, a chlorine atom at the 4th position, and a hydroxyl group (-OH) at the 2nd position. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-chloropyridin-2-OL typically involves the aminomethylation of 4-chloropyridin-2-OL. One common method is the Mannich reaction, which involves the condensation of 4-chloropyridin-2-OL with formaldehyde and a primary amine under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic attack by the amine to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be employed to enhance the reaction rate and yield. Continuous flow reactors and automated synthesis platforms can be utilized to achieve efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-chloropyridin-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles such as amines, thiols, alkoxides

Major Products Formed

    Oxidation: Formation of 6-(Aminomethyl)-4-chloropyridin-2-one

    Reduction: Formation of 6-(Aminomethyl)-4-chloropyridin-2-amine

    Substitution: Formation of various substituted pyridines depending on the nucleophile used

Scientific Research Applications

6-(Aminomethyl)-4-chloropyridin-2-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-chloropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, thereby modulating their activity. The chlorine atom and hydroxyl group can also participate in various non-covalent interactions, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropyridin-2-OL: Lacks the aminomethyl group, resulting in different chemical reactivity and biological activity.

    6-(Aminomethyl)-2-pyridinol:

    6-(Aminomethyl)-4-bromopyridin-2-OL: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.

Uniqueness

6-(Aminomethyl)-4-chloropyridin-2-OL is unique due to the presence of both the aminomethyl group and the chlorine atom, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

6-(aminomethyl)-4-chloro-1H-pyridin-2-one

InChI

InChI=1S/C6H7ClN2O/c7-4-1-5(3-8)9-6(10)2-4/h1-2H,3,8H2,(H,9,10)

InChI Key

GWBJVOMHKKIODH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)CN)Cl

Origin of Product

United States

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